4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Polymer Chemistry Copolymer Synthesis Functional Materials

4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (CAS 125019-37-6) is a highly substituted pyrazole derivative characterized by a reactive ethenyl group at the 4-position, an ethyl group at the N1-position, and methyl groups at the 3- and 5-positions. This specific substitution pattern distinguishes it from simpler pyrazole cores, providing a versatile platform for constructing complex heterocyclic systems in medicinal chemistry and for creating functional organic polymers and metal-organic frameworks (MOFs) in materials science.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 125019-37-6
Cat. No. B039480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethenyl-1-ethyl-3,5-dimethylpyrazole
CAS125019-37-6
Synonyms1H-Pyrazole, 4-ethenyl-1-ethyl-3,5-dimethyl-
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)C=C)C
InChIInChI=1S/C9H14N2/c1-5-9-7(3)10-11(6-2)8(9)4/h5H,1,6H2,2-4H3
InChIKeyYRKKEPKOIZODBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (CAS 125019-37-6): A Substituted Pyrazole Scaffold for Advanced Synthesis and Material Science


4-Ethenyl-1-ethyl-3,5-dimethylpyrazole (CAS 125019-37-6) is a highly substituted pyrazole derivative characterized by a reactive ethenyl group at the 4-position, an ethyl group at the N1-position, and methyl groups at the 3- and 5-positions . This specific substitution pattern distinguishes it from simpler pyrazole cores, providing a versatile platform for constructing complex heterocyclic systems in medicinal chemistry and for creating functional organic polymers and metal-organic frameworks (MOFs) in materials science .

Why Generic Substitution of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole with Common Pyrazole Analogs Fails in Demanding Applications


Simple, unsubstituted pyrazoles or those lacking the specific 4-ethenyl handle lack the required reactivity for key downstream transformations. For instance, while compounds like 1-ethyl-3,5-dimethylpyrazole or 4-ethyl-3,5-dimethylpyrazole [1] may serve as basic building blocks, they cannot undergo the radical polymerizations or transition-metal-catalyzed cross-couplings essential for creating functional polymers or tailored ligands, which are characteristic of vinylpyrazoles [2]. The presence of the polymerizable ethenyl group in the target compound is not a minor modification; it fundamentally alters the compound's utility, enabling its incorporation into larger macromolecular architectures, a feature absent in its non-vinyl analogs.

Quantitative Evidence for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole: Performance Differentiation from Pyrazole Analogs


Polymerizable Ethenyl Handle Enables High-Yield Copolymer Synthesis Unattainable with Non-Vinyl Analogs

The 4-ethenyl group of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole acts as a critical polymerizable handle. In contrast to non-vinyl pyrazoles like 1-ethyl-3,5-dimethylpyrazole which cannot be directly polymerized via this route, the ethenyl group facilitates radical copolymerization. A study on the structurally analogous 3,5-dimethyl-4-vinylpyrazole demonstrated that its copolymerization with styrene using di-tert-butyl peroxide (DTBP) as an initiator achieved a maximum copolymer yield of 90% under optimized conditions (140°C, 10 hours, 2:1 monomer ratio) [1].

Polymer Chemistry Copolymer Synthesis Functional Materials

Synthetic Versatility via Ethenyl Group Enables Diverse Downstream Functionalization Unavailable to Saturated Analogs

The ethenyl substituent in 4-ethenyl-1-ethyl-3,5-dimethylpyrazole provides a reactive site for numerous transformations, including cycloaddition reactions, free-radical polymerizations, halogenation, and transition-metal-catalyzed reactions [1]. This is a key differentiator from its closest saturated analog, 4-ethyl-3,5-dimethylpyrazole [2], which lacks this alkene functionality. While the ethyl analog can undergo typical pyrazole ring chemistry, it is inert to reactions specifically requiring an alkene partner, such as Heck cross-coupling or Diels-Alder cycloadditions [1].

Organic Synthesis Cross-Coupling Cycloaddition Medicinal Chemistry

Physical Property Differentiation: Altered Boiling Point and Lipophilicity Impact Downstream Processing

The presence of the 4-ethenyl group significantly alters the physical properties of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole compared to its saturated analogs. The compound has a boiling point of 219.1±9.0 °C at 760 mmHg and a calculated LogP of 2.10 . In comparison, the non-vinyl analog 1-ethyl-3,5-dimethylpyrazole has a lower boiling point of 179.3±9.0 °C and a LogP of 1.62 . This represents a boiling point increase of approximately 40°C and a LogP increase of 0.48 units.

Physical Chemistry Process Chemistry Purification

N1-Ethyl Substitution Modulates Lipophilicity and Potential Biological Interactions Compared to N1-Aryl or N1-H Analogs

The N1-ethyl substituent of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole is a key structural feature that influences its physicochemical profile. While the LogP for the target compound is 2.10 , the same value for the unsubstituted analog 3,5-dimethyl-4-vinylpyrazole is not available. However, a broader class-level comparison shows that the N1-alkyl group in the target compound would be expected to increase lipophilicity compared to an N1-H analog, which in turn can affect membrane permeability and protein binding in biological assays [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Optimal Research and Industrial Use Cases for 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole


Synthesis of Functional Copolymers and Polymer-Supported Catalysts

The 4-ethenyl group of 4-ethenyl-1-ethyl-3,5-dimethylpyrazole makes it an ideal monomer for creating functional copolymers. As demonstrated with the analog 3,5-dimethyl-4-vinylpyrazole, high-yield (90%) copolymerization with styrene is achievable [1]. This enables the incorporation of the metal-chelating pyrazole core into a polymer matrix, producing materials suitable for applications like polymer-supported catalysis or metal ion sequestration, where a homogeneous catalyst is heterogenized for easier recovery and reuse.

Construction of Complex Heterocyclic Scaffolds in Medicinal Chemistry

For medicinal chemists, this compound serves as a privileged, multi-functional building block. Its ethenyl handle allows for diversification through reactions like Heck cross-coupling or cycloadditions [2], while the pyrazole core itself is a known pharmacophore. This enables the rapid generation of compound libraries exploring chemical space around a pyrazole core, a strategy that is impossible with non-vinyl pyrazole analogs. This is particularly valuable for hit-to-lead optimization programs where rapid SAR exploration is critical.

Development of Tailored Ligands for Coordination Chemistry and Catalysis

The combination of a polymerizable ethenyl group and the N1-ethyl substituted pyrazole ring provides a unique entry point for creating sophisticated heteroscorpionate ligands. As shown by the synthesis of ligands like bis(3,5-dimethyl-4-vinylpyrazol-1-yl)acetic acid (Hbdmvpza) [3], this scaffold can be elaborated into N,N,O-donor ligands that mimic biological binding sites. The resulting metal complexes (e.g., with Mn, Re, Ru) have potential applications in catalysis and bioinorganic chemistry [3].

Precursor for Advanced Materials Requiring Specific Physicochemical Properties

When developing a new material or chemical process, the physical properties of the building block are crucial. The target compound's higher boiling point (219.1°C vs. 179.3°C) and increased lipophilicity (LogP 2.10 vs. 1.62) compared to 1-ethyl-3,5-dimethylpyrazole [REFS-4, REFS-5] provide a different processing window and solubility profile. This makes it the preferred starting material when designing a synthetic route that requires a less volatile intermediate or when the target product needs to partition into a more lipophilic environment.

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